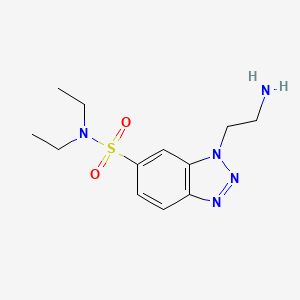

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide

CAS No.: 1172828-53-3

Cat. No.: VC2912285

Molecular Formula: C12H19N5O2S

Molecular Weight: 297.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172828-53-3 |

|---|---|

| Molecular Formula | C12H19N5O2S |

| Molecular Weight | 297.38 g/mol |

| IUPAC Name | 3-(2-aminoethyl)-N,N-diethylbenzotriazole-5-sulfonamide |

| Standard InChI | InChI=1S/C12H19N5O2S/c1-3-16(4-2)20(18,19)10-5-6-11-12(9-10)17(8-7-13)15-14-11/h5-6,9H,3-4,7-8,13H2,1-2H3 |

| Standard InChI Key | USTJDLIQSSWUTP-UHFFFAOYSA-N |

| SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2CCN |

| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2CCN |

Introduction

Chemical Structure and Properties

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide consists of a benzotriazole core with a 2-aminoethyl substituent at the N1 position and a N,N-diethylsulfonamide group at position 6 of the benzene ring. The benzotriazole heterocycle provides a rigid, planar scaffold with multiple nitrogen atoms that can participate in hydrogen bonding and coordination chemistry.

Based on structural analysis and comparison with related benzotriazole derivatives, the following properties can be predicted:

Table 1: Predicted Physicochemical Properties of 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide

The presence of the primary amine group provides a site for further functionalization through standard amine chemistry, while the sulfonamide group contributes to potential hydrogen bonding interactions and biological activity.

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide would likely follow strategies similar to those established for structurally related benzotriazole derivatives. Based on synthetic methodologies described in the literature, a viable synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis would likely proceed through the following key steps:

-

Protection of 2-aminoethylamine with an appropriate protecting group (e.g., Cbz)

-

Nucleophilic aromatic substitution with an appropriately substituted ortho-fluoronitrobenzene

-

Reduction of the nitro group to form a 1,2-aryldiamine intermediate

-

Diazotization and cyclization to form the benzotriazole core

-

Sulfonation and formation of the sulfonamide group

-

Deprotection to reveal the primary amine

Table 2: Key Synthetic Steps for 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide

The synthetic methodology would draw from established protocols for benzotriazole derivatives, with specific modifications to accommodate the unique structural features of the target compound .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Based on structural analysis and comparison with analogous benzotriazole derivatives, the predicted NMR spectral features would include:

¹H NMR (predicted, 400 MHz, CDCl₃):

-

Aromatic protons: δ 7.50-8.20 ppm (3H, complex pattern)

-

N-CH₂CH₂-NH₂: δ 4.60-4.80 ppm (2H, t, J = 6-7 Hz)

-

CH₂-NH₂: δ 3.10-3.30 ppm (2H, t, J = 6-7 Hz)

-

N(CH₂CH₃)₂: δ 3.20-3.40 ppm (4H, q, J = 7 Hz)

-

N(CH₂CH₃)₂: δ 1.10-1.30 ppm (6H, t, J = 7 Hz)

-

NH₂: δ 1.50-2.00 ppm (2H, broad s)

¹³C NMR (predicted, 100 MHz, CDCl₃):

-

Benzotriazole aromatic carbons: δ 110-145 ppm

-

N-CH₂CH₂-NH₂: δ 48-50 ppm and 39-41 ppm

-

N(CH₂CH₃)₂: δ 41-43 ppm

-

N(CH₂CH₃)₂: δ 13-15 ppm

These predictions are based on typical chemical shift patterns observed in similar benzotriazole derivatives with comparable substitution patterns .

Infrared Spectroscopy

The predicted IR spectrum would show characteristic absorption bands:

-

N-H stretching: 3300-3500 cm⁻¹ (primary amine)

-

C-H stretching: 2900-3100 cm⁻¹ (aromatic and aliphatic)

-

C=C and C=N stretching: 1400-1600 cm⁻¹ (aromatic ring system)

-

S=O stretching: 1320-1360 cm⁻¹ and 1140-1180 cm⁻¹ (sulfonamide)

-

C-N stretching: 1000-1350 cm⁻¹ (various C-N bonds)

Mass Spectrometry

In mass spectrometric analysis, the compound would likely exhibit:

-

Molecular ion peak at approximately m/z 310-315

-

Fragmentation pattern showing loss of the diethylamine moiety

-

Fragments corresponding to cleavage of the 2-aminoethyl group

-

Characteristic patterns for benzotriazole-containing compounds

Photophysical Properties

Absorption and Emission Characteristics

Benzotriazole derivatives often exhibit interesting photophysical properties that are highly dependent on their substitution patterns. The specific structural features of 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide suggest the following photophysical properties:

Table 3: Predicted Photophysical Properties

| Property | Predicted Value | Influencing Factors |

|---|---|---|

| Absorption maxima | 250-280 nm | π-π* transitions of the aromatic system |

| Secondary absorption | 290-320 nm | n-π* transitions |

| Emission maxima | 370-450 nm | Dependent on solvent environment |

| Stokes shift | 80-150 nm | Due to structural reorganization in excited state |

| Quantum yield | Moderate (0.1-0.4) | Influenced by substitution pattern |

| Fluorescence lifetime | 1-5 ns | Typical for benzotriazole fluorophores |

The presence of the electron-withdrawing sulfonamide group at position 6 would likely influence the electronic distribution within the benzotriazole core, potentially creating a push-pull system that could enhance fluorescence properties .

Solvatochromic Behavior

Based on studies of related benzotriazole derivatives, 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide would likely exhibit solvatochromic behavior, with emission spectra shifting significantly in solvents of different polarity. This behavior arises from the stabilization of the excited state by polar solvents, resulting in a bathochromic shift (red shift) with increasing solvent polarity .

In non-polar solvents such as tetrahydrofuran, the emission maximum would likely occur at shorter wavelengths (370-390 nm), while in polar solvents like methanol or water, a significant red shift to 430-450 nm might be observed. This property could be exploited for applications in environmental sensing or biological imaging .

| Application Area | Relevant Structural Features | Potential Advantage |

|---|---|---|

| Antimicrobial agents | Sulfonamide group, benzotriazole core | Established pharmacophores with antimicrobial activity |

| Enzyme inhibitors | Multiple H-bond donors/acceptors | Potential for specific binding interactions |

| Fluorescent bioprobes | Fluorescent benzotriazole core | Potential for cellular imaging with solvatochromic response |

| Conjugatable scaffolds | Primary amine functionality | Allows conjugation to biomolecules or surfaces |

The sulfonamide group has historical significance in medicinal chemistry, particularly as an antibacterial pharmacophore. Combined with the benzotriazole core, which has shown diverse biological activities, this compound represents a potentially valuable scaffold for drug discovery efforts.

Applications in Materials Science

Beyond biological applications, the compound's predicted photophysical properties suggest potential uses in materials science:

-

Fluorescent sensors for environmental analytes

-

Components in organic electronic devices

-

Photoactive materials for specialized applications

-

Chemical probes for polarity measurements in microscopic environments

The aminoethyl group provides a convenient handle for immobilization on surfaces or incorporation into larger molecular architectures, enhancing the compound's versatility as a building block.

Comparison with Related Compounds

Structural Comparison

Table 5: Structural Comparison with Related Compounds

The structural differences between these compounds would significantly influence their physical, chemical, and biological properties. The benzothiazole analog lacks the additional nitrogen atoms present in the triazole ring, which would affect its electronic properties and hydrogen bonding capabilities .

Functional Comparison

Compared to benzotriazole-derived α-amino acids described in the literature, 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide lacks the carboxylic acid functionality but retains a primary amine group that could participate in similar chemical transformations. The presence of the sulfonamide group at position 6, rather than other substituents, would significantly alter the electronic properties of the benzotriazole core .

The benzothiazole analog, 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide, contains a structurally distinct heterocyclic core that would impart different photophysical properties and biological activities, despite the similar diethylsulfonamide substituent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume